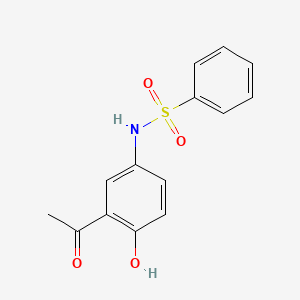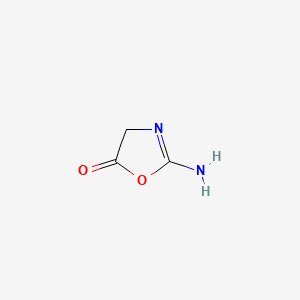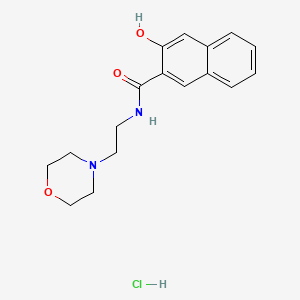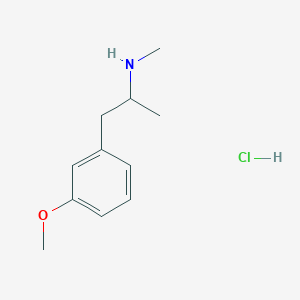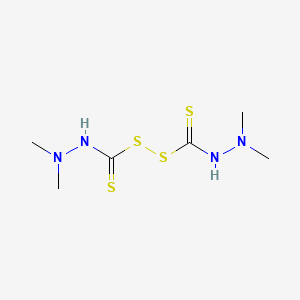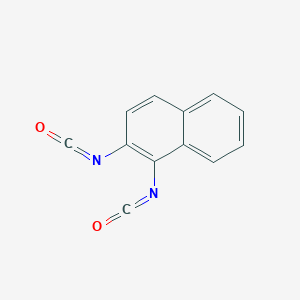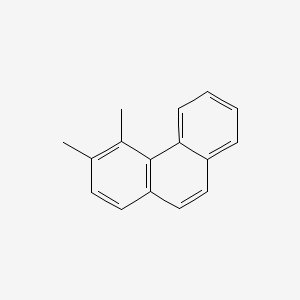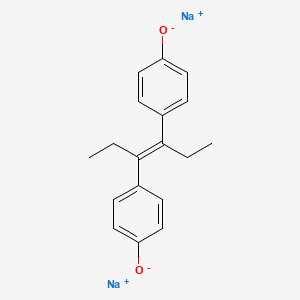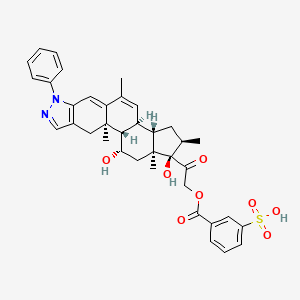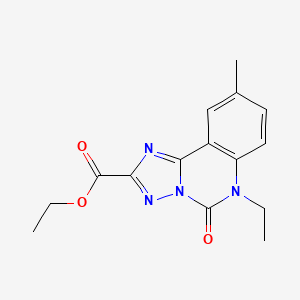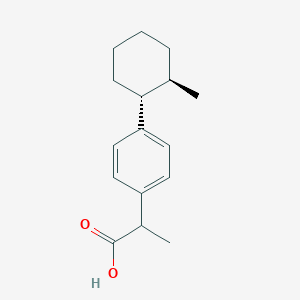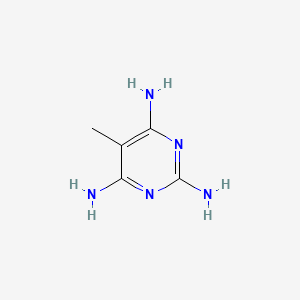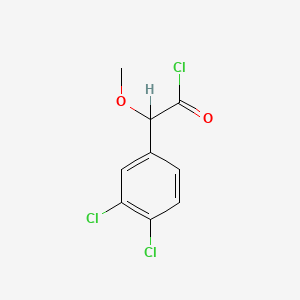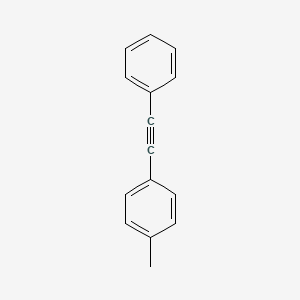
1-甲基-4-(苯乙炔基)苯
描述
“1-Methyl-4-(phenylethynyl)benzene” is a chemical compound with the molecular formula C15H12 . It has a molecular weight of 192.26 g/mol .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(phenylethynyl)benzene” consists of a benzene ring with a methyl group (CH3) and a phenylethynyl group (C6H5C≡C-) attached to it .Physical And Chemical Properties Analysis
“1-Methyl-4-(phenylethynyl)benzene” is a solid at 20 degrees Celsius . It has a density of 1.05±0.1 g/cm3 . The melting point is 72 °C and the boiling point is between 200-210 °C .科学研究应用
1. Luminescence Chromic Behaviors
- Application Summary : This compound is used in the synthesis of multi-functional emissive bis-o-carborane-substituted 1,4-bis (phenylethynyl)benzene molecules. These molecules exhibit dual emission from the locally excited (LE) and twisted intramolecular charge transfer (TICT) states in solution .
- Methods of Application : The molecules are synthesized and their optical properties are investigated in detail .
- Results : The molecules exhibited clear solvatochromic and thermochromic behaviors. They also presented aggregation- and crystallization-induced emission enhancement (AIEE and CIEE, respectively) .
2. Blue Phase Liquid Crystal Composition
- Application Summary : 1,4-bis (phenylethynyl)benzene derivatives (BPEBs) and their analogues are synthesized and used as blue phase liquid crystal composition .
- Methods of Application : The effects of different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy are investigated .
- Results : Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy and acceptable dielectric anisotropy .
3. Kumada Cross-Coupling Reaction
- Application Summary : 1-Chloro-4-(phenylethynyl)benzene, an internal alkyne, can be prepared by palladium-catalyzed Kumada cross-coupling reaction .
- Methods of Application : The compound is used in the preparation of 1-(4-chlorophenyl)-4-methyl-2-phenylnaphthalene and 2-(4-chlorophenyl)-4-methyl-1-phenylnaphthalene as a 1:1 mixture .
- Results : The reaction results in the formation of the desired products .
4. Organic Light Emitting Diodes
- Application Summary : A phenylene ethynylene derivative, 1,4-bis (4-(phenylethynyl)phenylethynyl)benzene (BPPB), provides very high photoluminescence efficiency both in solution and thin films .
- Methods of Application : BPPB is used as an emitter and also functions as a hole transport layer in organic light emitting diodes .
- Results : Blue electroluminescence of λEL (max) ∼470 and 510 nm with an external EL efficiency of ηEL ∼0.53% and maximum luminance of ∼70000 cd m −2 at current density of ∼2 A cm −2 were observed with BPPB as an emitter .
5. Synthesis of 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene
- Application Summary : This compound is used in the synthesis of 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene .
- Methods of Application : The compound is synthesized and its properties are investigated .
- Results : The compound has a molecular formula of CHOS, an average mass of 256.320 Da, and a monoisotopic mass of 256.055786 Da .
6. Electrical Properties in Organic Light Emitting Diodes
- Application Summary : A phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), provides very high photoluminescence efficiency both in solution and thin films .
- Methods of Application : BPPB is used as an emitter and also functions as a hole transport layer in organic light emitting diodes .
- Results : Blue electroluminescence of λEL (max) ∼470 and 510 nm with an external EL efficiency of ηEL ∼0.53% and maximum luminance of ∼70000 cd m −2 at current density of ∼2 A cm −2 were observed with BPPB as an emitter .
7. Synthesis of 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene
- Application Summary : This compound is used in the synthesis of 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene .
- Methods of Application : The compound is synthesized and its properties are investigated .
- Results : The compound has a molecular formula of CHOS, an average mass of 256.320 Da, and a monoisotopic mass of 256.055786 Da .
8. Electrical Properties in Organic Light Emitting Diodes
- Application Summary : A phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), provides very high photoluminescence efficiency both in solution and thin films .
- Methods of Application : BPPB is used as an emitter and also functions as a hole transport layer in organic light emitting diodes .
- Results : Blue electroluminescence of λEL (max) ∼470 and 510 nm with an external EL efficiency of ηEL ∼0.53% and maximum luminance of ∼70000 cd m −2 at current density of ∼2 A cm −2 were observed with BPPB as an emitter .
未来方向
While specific future directions for “1-Methyl-4-(phenylethynyl)benzene” are not mentioned in the available resources, research into benzene derivatives continues to be an active area of study. For instance, some benzene derivatives have been investigated for their potential applications in liquid crystal displays .
属性
IUPAC Name |
1-methyl-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVYSAMNKKWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186529 | |
| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(phenylethynyl)benzene | |
CAS RN |
3287-02-3 | |
| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

